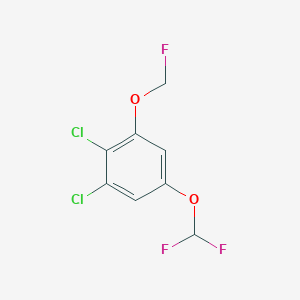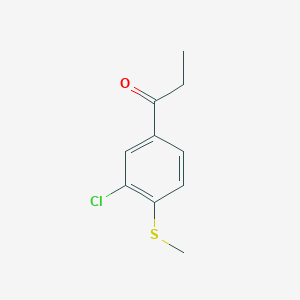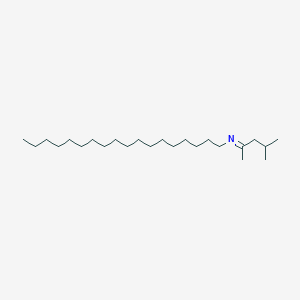
1,5-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S This compound is characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 1,3-dimethoxybenzene using a suitable trifluoromethylating agent under controlled conditions . The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide variety of derivatives depending on the substituents introduced.
Scientific Research Applications
1,5-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic synthesis reactions.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its ability to interact with biological molecules.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high stability and reactivity.
Mechanism of Action
The mechanism by which 1,5-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group is known to enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biological molecules . This can influence various biochemical pathways and processes, making the compound useful in both research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: A simpler derivative of benzene with two methoxy groups.
2-Fluoro-1,3-dimethoxybenzene: Similar structure but lacks the trifluoromethylthio group.
1,5-Dimethoxy-3-fluoro-2-(trifluoromethylthio)benzene: Another isomer with a different arrangement of functional groups.
Uniqueness
1,5-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications that require these characteristics.
Properties
Molecular Formula |
C9H8F4O2S |
|---|---|
Molecular Weight |
256.22 g/mol |
IUPAC Name |
2-fluoro-1,5-dimethoxy-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4O2S/c1-14-5-3-6(15-2)8(10)7(4-5)16-9(11,12)13/h3-4H,1-2H3 |
InChI Key |
IDJYSYZGLIKWOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)SC(F)(F)F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


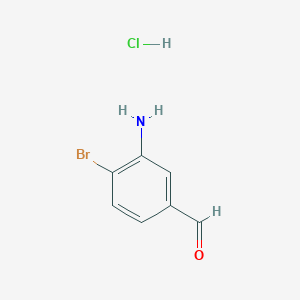
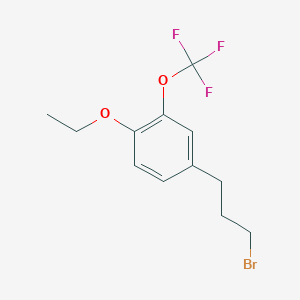
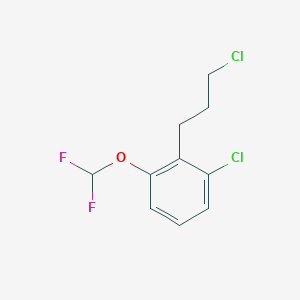
![5-Methyl-1h-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B14059061.png)
![N-{[1-(4-cyanobutyl)-1H-indazol-3-yl]carbonyl}-3-methyl-L-va](/img/structure/B14059068.png)
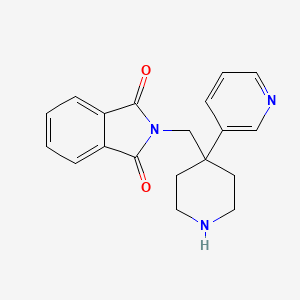
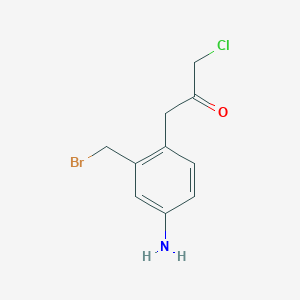
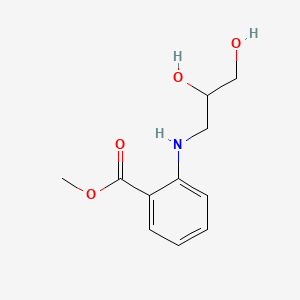

![N2-phenyl-1H-benzo[d]imidazole-2,7-diamine](/img/structure/B14059093.png)
